REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[O:14][CH2:13][CH2:12][CH2:11][O:10]2)=[CH:5][CH:4]=1.O1CCCOC1C1C=CC([Mg]Br)=CC=1.Cl[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[C:36]1[N:37]=[N:38][N:39]([CH:41]2[CH2:46][CH2:45][CH2:44][CH2:43][O:42]2)[N:40]=1.ClC1C=CC=CC=1C1N(C2CCCCO2)N=NN=1>O1CCCC1.BrCCBr.COCCOC.Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1.[Cl-].[Zn+2].[Cl-]>[N:37]#[N:38].[O:10]1[CH2:11][CH2:12][CH2:13][O:14][CH:9]1[C:6]1[CH:7]=[CH:8][C:3]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=2[C:36]2[N:37]=[N:38][N:39]([CH:41]3[CH2:46][CH2:45][CH2:44][CH2:43][O:42]3)[N:40]=2)=[CH:4][CH:5]=1 |f:9.10.11,^1:82,98|
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
O1C(OCCC1)C1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0.054 g
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
|
Name
|
|
Quantity
|
2.68 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1OCCCO1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1OCCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(OCCC1)C1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C=1N=NN(N1)C1OCCCC1
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C1=NN=NN1C1OCCCC1
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is further stirred at about 16° C. for 2 hours and at 25° C. for 75 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added over 90 minutes
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
To the vigorously stirred
|
Type
|
CUSTOM
|
Details
|
resulting suspension
|
Type
|
ADDITION
|
Details
|
is added at about 0° C
|
Type
|
TEMPERATURE
|
Details
|
to warm up
|
Type
|
STIRRING
|
Details
|
further stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to about 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with a 7.5% solution of ammonium chloride in water (20 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with water (20 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are evaporated in vacuo
|
Type
|
FILTRATION
|
Details
|
A solution of the resulting oil in a small amount of ethyl acetate is filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting oil is purified by column chromatography on silica gel eluting with a 1:2 mixture of ethyl acetate and hexane
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
N#N
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCCC1)C1=CC=C(C=C1)C1=C(C=CC=C1)C=1N=NN(N1)C1OCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |